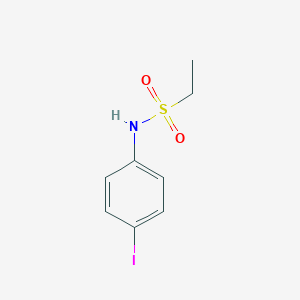

N-(4-iodophenyl)ethanesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

61738-45-2 |

|---|---|

Molecular Formula |

C8H10INO2S |

Molecular Weight |

311.14g/mol |

IUPAC Name |

N-(4-iodophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H10INO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 |

InChI Key |

BPSBEDNRJIYKAQ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)I |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)I |

Origin of Product |

United States |

Contextual Significance of Sulfonamides As a Core Chemical Scaffold in Scientific Inquiry

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a foundational scaffold in medicinal chemistry and drug discovery. researchgate.netnih.gov Since the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing prodrug, in the 1930s, this moiety has become a key structural feature in a multitude of therapeutic agents. researchgate.netnih.gov The versatility of the sulfonamide group is a primary reason for its enduring importance. It can act as a stable, non-hydrolyzable mimic of a peptide bond, and its geometry allows for specific interactions with biological targets. ekb.eg

Sulfonamides are present in a wide range of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities. researchgate.netekb.eg These include antimicrobial, anticancer, anti-inflammatory, antiviral, and diuretic properties. researchgate.netekb.egresearchgate.net The ability of the sulfonamide scaffold to be readily synthesized and modified allows chemists to create large libraries of derivatives for screening, facilitating the discovery of new bioactive molecules. nih.govbenthamdirect.com The synthesis commonly involves the reaction of a sulfonyl chloride with an amine in the presence of a base, a method valued for its efficiency and scalability. nih.gov This chemical tractability, combined with its proven track record in successful drug development, ensures that the sulfonamide scaffold remains a subject of intense and fruitful scientific investigation. researchgate.netnih.gov

Importance of Halogenated Phenylsulfonamide Derivatives in Contemporary Research

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto a phenylsulfonamide core is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. google.comnih.gov This process, known as halogenation, can lead to derivatives with enhanced potency and selectivity. nih.gov

For instance, halogenated phenylsulfonamide derivatives have been investigated as selective inhibitors of histone deacetylase 6 (HDAC6), a target for cancer and inflammatory diseases. google.com The position and nature of the halogen substituent can be critical. In studies on derivatives of the natural product boldine, halogen substitution at specific positions was found to increase selectivity for α1A-adrenoceptor subtypes. nih.gov Similarly, the introduction of a fluorine atom into certain phenylacetic acid derivatives, a related class of compounds, was shown to increase inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. researchgate.net The strategic placement of a halogen, such as iodine in the case of N-(4-iodophenyl)ethanesulfonamide, is therefore a key design element for researchers aiming to fine-tune molecular interactions and develop targeted therapeutic agents.

Specific Focus on the Academic Research Trajectory of N 4 Iodophenyl Ethanesulfonamide and Its Analogues

Foundational Synthetic Approaches for Sulfonamide Formation

S-N Bond Construction Methods in Sulfonamide Synthesis

The most traditional and widely used method for forming the S-N bond in sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction, often conducted in the presence of a base to neutralize the HCl byproduct, is a reliable and high-yielding approach for synthesizing a vast number of sulfonamide derivatives. thieme-connect.comnih.gov For the specific synthesis of this compound, this would involve reacting ethanesulfonyl chloride with 4-iodoaniline (B139537). nih.govprepchem.comgoogle.com

Modern advancements have introduced alternative sulfur-based reagents to circumvent the often harsh conditions required for preparing sulfonyl chlorides. nih.gov Sodium sulfinates, for instance, can be coupled with amines under oxidative conditions, often catalyzed by transition metals like copper, to form the sulfonamide linkage. nih.govtandfonline.com Other innovative methods include the use of stable and non-toxic thiosulfonates, which react with amines under copper catalysis or with N-bromosuccinimide to yield sulfonamides. thieme-connect.com Furthermore, sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), have emerged as valuable reagents. thieme-connect.com In copper-catalyzed reactions, DABSO can react with arylboronic acids and amines to construct sulfonamides, showcasing high functional group tolerance. thieme-connect.comacs.org

C-N Cross-Coupling Reactions for N-Arylation of Sulfonamides

An alternative strategy to forming N-aryl sulfonamides involves creating the carbon-nitrogen bond through cross-coupling reactions. This approach is particularly useful when the corresponding aniline (B41778) is less accessible or when modifying a pre-existing sulfonamide. The N-arylation of a parent sulfonamide, such as ethanesulfonamide, with an aryl halide like 4-iodotoluene (B166478) is a key transformation. thieme-connect.com

However, these reactions can be challenging due to the reduced nucleophilicity of the sulfonamide nitrogen compared to amines. thieme-connect.com To overcome this, various catalytic systems have been developed. Palladium- and copper-based catalysts are commonly employed in these C-N cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig aminations. thieme-connect.comresearchgate.net For example, copper acetate (B1210297) can promote the coupling of solid-supported sulfonamides with arylboronic acids at room temperature. acs.org Nickel catalysis has also emerged as a powerful, cost-effective alternative for the N-arylation of sulfonamides with a wide range of (hetero)aryl chlorides and other (pseudo)halides, a feat previously dominated by palladium catalysts. nih.govresearchgate.net These methods provide robust platforms for synthesizing a diverse library of N-aryl sulfonamides. thieme-connect.com

N-H Functionalization Strategies in Sulfonamide Chemistry

Once a primary or secondary sulfonamide is formed, its N-H bond offers a handle for further functionalization, allowing for the exploration of novel chemical space and the modulation of molecular properties. nih.gov This late-stage modification is a key strategy in medicinal chemistry. thieme-connect.com

N-alkylation and N-arylation are common N-H functionalization reactions. For instance, the N-H of a sulfonamide can be coupled with aryl bromides using palladium catalysts. nih.gov It can also react with sulfonyl chlorides to form N-(sulfonyl)sulfonimides. nih.gov Recently, N-heterocyclic carbene (NHC) catalysis has been developed for the deaminative functionalization of primary sulfonamides. This method transforms the sulfonamide into a sulfinate salt intermediate, which can then undergo various transformations, including arylation and alkylation, serving as a versatile platform for diversification. thieme-connect.com Photocatalysis also provides a mild pathway to access sulfonyl radical intermediates from sulfonamides, unlocking novel reactivity for late-stage functionalization. acs.org

C-H Sulfonamidation Techniques for Direct Functionalization

Direct C-H sulfonamidation represents a highly atom- and step-economic approach to synthesizing N-aryl sulfonamides. thieme-connect.com This strategy avoids the pre-functionalization of the aromatic ring (e.g., halogenation or borylation), directly converting a C-H bond to a C-N bond. A prominent method involves the reaction of (hetero)arenes with sulfonyl azides, which releases nitrogen gas as the only byproduct. nih.gov

These reactions are typically catalyzed by transition metals. Rhodium, iridium, cobalt, and manganese complexes have all been shown to effectively catalyze the site-selective amidation of aromatic and heteroaromatic C-H bonds with a variety of sulfonyl azides. nih.govresearchgate.net For example, iridium catalysts can achieve ortho-selective C-H amidation of arenes using sulfonyl azides as the nitrogen source. nih.govorganic-chemistry.org Copper-catalyzed protocols have also been developed for the C-H amidation of various substrates, including 2-arylpyridines and alkenes, showcasing the versatility of this approach. beilstein-journals.org

Oxidative Coupling Reactions Involving Thiols and Amines

The direct oxidative coupling of thiols and amines has emerged as a powerful and environmentally friendly strategy for constructing sulfonamides. rsc.org This approach is highly efficient as it utilizes readily available starting materials and streamlines the synthetic process by avoiding pre-functionalization steps. rsc.orgnih.gov

Electrochemical methods, in particular, offer a green alternative to traditional chemical oxidants. nih.govnih.gov By applying an electric current, thiols and amines can be coupled directly, often in a matter of minutes and without the need for sacrificial reagents or catalysts. nih.govresearchgate.net The reaction mechanism is thought to proceed through the anodic oxidation of the thiol to a disulfide, followed by the generation of an aminium radical from the amine. These intermediates then react and undergo further oxidation to form the final sulfonamide. rsc.orgnih.gov Chemical oxidants, such as I2O5, have also been used to mediate the metal-free oxidative coupling of aryl thiols and amines. thieme-connect.com

Targeted Synthesis of this compound and Related Structures

The most direct and classical synthesis of this compound involves the reaction between ethanesulfonyl chloride and 4-iodoaniline. google.comevitachem.com This is a specific example of the foundational S-N bond construction method discussed previously.

The required starting materials are commercially available or can be readily prepared. Ethanesulfonyl chloride can be synthesized by the chlorination of ethyl mercaptan or diethyl disulfide in an aqueous solvent. nih.gov 4-Iodoaniline is typically prepared by the iodination of acetanilide, followed by the acidic hydrolysis of the resulting 4-iodoacetanilide. prepchem.com

The synthesis is generally performed by dissolving 4-iodoaniline in a suitable solvent, such as dichloromethane (B109758), often in the presence of a tertiary amine base like triethylamine. google.com The mixture is cooled, and a solution of ethanesulfonyl chloride is added dropwise. The base serves to neutralize the hydrochloric acid generated during the reaction. After the reaction is complete, a standard aqueous workup followed by purification, typically via chromatography, affords the target compound, this compound. google.com This straightforward procedure is widely applicable for the synthesis of a variety of N-substituted sulfonamide derivatives.

Direct Amination Reactions for Aryl Sulfonamide Formation

The synthesis of aryl sulfonamides, including this compound, has traditionally been dominated by the reaction of an amine with a sulfonyl chloride. However, modern synthetic chemistry has moved towards more direct and efficient methods that avoid the pre-functionalization required for classical approaches. Direct amination strategies aim to form the crucial C-N or S-N bond in a more atom-economical fashion.

Recent advancements have focused on the direct C-H sulfonamidation of aromatic compounds using sulfonyl azides. rsc.org This method offers a powerful alternative for creating N-aryl sulfonamides by directly functionalizing a C-H bond of an arene, thereby bypassing the need to first install a halide or boronic acid functionality. Although a specific example for the direct synthesis of this compound via this route is not prominently documented, the general applicability of transition-metal-catalyzed (e.g., rhodium, ruthenium, iridium) C-H amination suggests its potential. rsc.orgorganic-chemistry.org For instance, iridium-catalyzed direct ortho C-H amidation of arenes has shown broad substrate scope and functional group tolerance under mild conditions. organic-chemistry.org

Another direct approach involves the cross-coupling of primary sulfonamides with aryl electrophiles. rsc.org While this is a common strategy, the reduced nucleophilicity of sulfonamides compared to amines can present a significant challenge. thieme-connect.com Overcoming this often requires specific catalytic systems and reaction conditions.

Exploration of Metal-Free Synthetic Pathways

The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce cost and toxicity associated with metal catalysts. For the synthesis of aryl sulfonamides, several innovative metal-free approaches have been established.

One notable method involves the reaction of N-hydroxy sulfonamides with amines. A system using iodine and tert-butyl hydroperoxide (TBHP) has been shown to effectively promote the sulfonylation of amines through the oxidative cleavage of the S-N bond in N-hydroxy sulfonamides. rsc.orgrsc.org This reaction proceeds under mild, metal-free conditions and can be performed in environmentally friendly solvents like 2-MeTHF. rsc.orgrsc.org The process is valued for its use of readily available starting materials and wide substrate scope. rsc.orgrsc.org

Another strategy is the use of aryne intermediates for the N-arylation of NH-sulfoximines, which could be conceptually extended to sulfonamides. acs.org This method is operationally simple and avoids transition metals, offering short reaction times. acs.org Additionally, metal-free, one-pot syntheses from nitroarenes and arylsulfonyl chlorides have been developed, using reagents like diboronic acid in water, which serves as both a hydrogen donor and solvent. researchgate.net This process allows for the in-situ generation of the aryl amine from the corresponding nitroarene, followed by reaction with the sulfonyl chloride. researchgate.net

The following table summarizes a metal-free approach for sulfonamide synthesis.

| Starting Material 1 | Starting Material 2 | Promoter/Catalyst | Solvent | Key Features | Ref |

| N-hydroxy sulfonamide | Amine | I₂ / TBHP | 2-MeTHF | Metal-free, mild conditions, eco-friendly solvent | rsc.orgrsc.org |

| Nitroarene | Arylsulfonyl chloride | Diboronic acid | Water | Metal-free, one-pot, in-situ amine generation | researchgate.net |

Catalytic Systems in the Synthesis of N-Substituted Sulfonamides (e.g., Manganese-Catalyzed N-Alkylation)

Once the primary sulfonamide scaffold is formed, the nitrogen atom can be further functionalized. Catalytic systems play a crucial role in the synthesis of N-substituted sulfonamides. A prominent example is the manganese-catalyzed N-alkylation of sulfonamides using alcohols. organic-chemistry.orgnih.govacs.org This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an efficient and sustainable process for forming C-N bonds. organic-chemistry.orgbeilstein-journals.org

In this reaction, a well-defined and bench-stable Manganese(I) PNP pincer complex is often used as a precatalyst. organic-chemistry.orgnih.govacs.org The process allows for the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with primary aliphatic and benzylic alcohols, typically affording excellent yields. organic-chemistry.orgnih.govacs.org The reaction generally proceeds at elevated temperatures in a solvent like xylene, with a mild base such as potassium carbonate. beilstein-journals.orgresearchgate.net

The proposed mechanism involves the manganese catalyst activating the alcohol to form an aldehyde and a manganese hydride species. The aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the manganese hydride to yield the N-alkylated product and regenerate the active catalyst. acs.org

The table below presents examples of manganese-catalyzed N-alkylation of various sulfonamides, demonstrating the broad scope of this methodology.

| Sulfonamide Substrate | Alcohol Substrate | Catalyst | Base | Temperature | Yield | Ref |

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | K₂CO₃ | 150 °C | 86% | researchgate.net |

| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | Mn(I) PNP pincer complex | K₂CO₃ | 150 °C | 93% | acs.org |

| p-Toluenesulfonamide | 4-(Trifluoromethyl)benzyl alcohol | Mn(I) PNP pincer complex | K₂CO₃ | 150 °C | 88% | acs.org |

| Methanesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex | K₂CO₃ | 150 °C | 81% | acs.org |

Advanced Derivatization of this compound for Novel Chemical Entities

The structure of this compound offers two primary sites for advanced derivatization: the sulfonamide nitrogen and the 4-iodophenyl group. The presence of the iodine atom is particularly advantageous, as it serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse structural motifs, leading to the generation of novel chemical entities with potentially new properties.

Derivatization via Cross-Coupling Reactions:

The carbon-iodine bond is highly reactive in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to replace the iodine with a new nitrogen-based substituent.

Stille Coupling: Reaction with organostannanes.

These reactions provide a powerful platform for building molecular complexity from the this compound core.

Derivatization at the Sulfonamide Nitrogen:

The proton on the sulfonamide nitrogen is acidic and can be removed by a base, rendering the nitrogen nucleophilic. This allows for functionalization through:

N-Alkylation: As discussed in section 2.2.3, catalytic methods can be employed to introduce various alkyl groups.

N-Arylation: Coupling with aryl halides or boronic acids can introduce new aromatic rings directly attached to the sulfonamide nitrogen.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylsulfonamides.

The combination of derivatization at both the iodophenyl ring and the sulfonamide nitrogen allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of new compounds for various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. vanderbilt.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. vanderbilt.edulibretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the iodophenyl ring typically appear as a set of doublets due to coupling between adjacent protons. Specifically, the protons ortho to the iodine atom and those ortho to the sulfonamide group will have characteristic chemical shifts. The ethyl group of the ethanesulfonamide moiety gives rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl pattern resulting from spin-spin coupling. The proton attached to the nitrogen atom (N-H) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH (ortho to I) | ~7.7 - 7.8 | Doublet | ~8-9 |

| Aromatic CH (ortho to NH) | ~7.1 - 7.2 | Doublet | ~8-9 |

| Sulfonamide NH | Variable (often broad) | Singlet | - |

| Methylene (-CH2-) | ~3.1 - 3.3 | Quartet | ~7 |

| Methyl (-CH3-) | ~1.2 - 1.4 | Triplet | ~7 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data is compiled from typical values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Other Advanced NMR Techniques

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons show signals in the downfield region (typically 110-140 ppm), with the carbon atom bonded to the iodine (C-I) exhibiting a characteristic chemical shift due to the heavy atom effect. The carbons of the ethyl group appear in the upfield region.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular structure. While specific experimental data for this compound is not widely published, these techniques are standard practice in the structural elucidation of novel compounds. nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-I (ipso) | ~90 - 95 |

| Aromatic CH (ortho to I) | ~138 - 140 |

| Aromatic CH (ortho to NH) | ~120 - 125 |

| C-NH (ipso) | ~135 - 140 |

| Methylene (-CH2-) | ~45 - 50 |

| Methyl (-CH3-) | ~10 - 15 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data is compiled from typical values for similar structures.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibration of the sulfonamide group typically appears as a sharp to moderately broad band in the region of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are strong and readily identifiable, occurring around 1330-1360 cm⁻¹ and 1150-1180 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. The C-N stretching vibration can be found in the 1300-1200 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands from various bending and stretching vibrations, which is unique to the molecule. libretexts.org

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3300 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~2980-2850 | Medium |

| S=O Asymmetric Stretch | ~1330-1360 | Strong |

| S=O Symmetric Stretch | ~1150-1180 | Strong |

| C-N Stretch | ~1300-1200 | Medium |

| C-I Stretch | ~600-500 | Medium-Strong |

Note: The exact frequencies can vary based on the sample state (e.g., solid, solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. rsc.orgupi.edu The chromophore in this compound is the iodophenyl group conjugated with the sulfonamide moiety. The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions within the aromatic ring. The presence of the iodine atom and the sulfonamide group can influence the position and intensity of these absorption maxima (λmax). Typically, substituted benzene (B151609) rings exhibit a primary absorption band around 200-220 nm and a secondary, less intense band around 250-280 nm. The exact λmax values and molar absorptivity (ε) are dependent on the solvent used. bath.ac.uk

| Electronic Transition | λmax (nm) | Solvent |

| π→π* (Primary) | ~200-230 | Ethanol/Methanol |

| π→π* (Secondary) | ~260-280 | Ethanol/Methanol |

Note: This data is an estimation based on the chromophoric system. Experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. msu.edu It is invaluable for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. For this compound (C₈H₁₀INO₂S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. msu.edu

The fragmentation pattern would likely involve cleavage of the C-S and S-N bonds. Common fragments would include the iodophenyl cation [C₆H₄I]⁺, the ethanesulfonyl radical, and various other smaller fragments resulting from the breakdown of the parent molecule. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) simplifies the interpretation of the spectrum compared to compounds containing chlorine or bromine.

| Ion | m/z (Nominal) | Identity |

| [C₈H₁₀INO₂S]⁺ | 327 | Molecular Ion [M]⁺ |

| [C₆H₄INH]⁺ | 220 | Fragment from C-S cleavage |

| [C₆H₄I]⁺ | 203 | Iodophenyl cation |

| [C₂H₅SO₂]⁺ | 93 | Ethanesulfonyl cation |

Note: The relative abundances of these fragments depend on the ionization method and energy.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. By using a suitable stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak for the compound can be obtained, and the presence of any impurities can be detected and quantified. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks, providing a quick assessment of the number of components in a sample. google.com For preparative purposes, column chromatography using silica gel can be employed to isolate and purify the compound from a reaction mixture. google.comvulcanchem.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's moderate polarity.

Methodology and Findings:

A typical RP-HPLC method for the analysis of this compound and related aromatic sulfonamides would employ a C18 column, which provides excellent separation based on hydrophobicity. pensoft.net The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. pensoft.netwu.ac.th The selection of the mobile phase composition and gradient is critical for achieving optimal resolution between the main compound and any potential impurities or degradation products. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region. nih.gov

For instance, a gradient elution method can be developed to ensure the separation of compounds with a wide range of polarities. The method could start with a higher proportion of aqueous buffer to elute polar impurities, followed by a gradual increase in the organic solvent concentration to elute the main compound and any less polar byproducts. The purity of the compound can be further verified by analyzing the peak homogeneity using a photodiode array (PDA) detector. wu.ac.th

Below is a hypothetical, yet representative, data table summarizing the HPLC analysis of a synthesized batch of this compound.

Table 1: HPLC Analysis Data for this compound

| Parameter | Value |

| Chromatographic System | Shimadzu HPLC system with LC-20AD pump and SPD-20A UV/VIS detector pensoft.net |

| Column | LiChrosorb® C18 (150 x 4.6 mm, 5 µm) pensoft.net |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile pensoft.net |

| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 80% B15-20 min: 80% B20-22 min: 80% to 30% B22-30 min: 30% B |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 30 °C pensoft.net |

| Detection Wavelength | 254 nm nih.gov |

| Injection Volume | 10 µL |

| Retention Time | 12.5 min |

| Purity (by area %) | 99.2% |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar sulfonamide group, which can lead to poor peak shape and thermal degradation in the GC inlet and column. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

Derivatization and Analysis:

A common derivatization strategy for compounds containing active hydrogens, such as the N-H in the sulfonamide group, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, thereby increasing the compound's volatility.

Once derivatized, the resulting N-(4-iodophenyl)-N-(trimethylsilyl)ethanesulfonamide can be readily analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification. The GC method would typically involve a capillary column with a non-polar or medium-polarity stationary phase. A halogen-specific detector (XSD) could also be employed for selective detection of the iodinated compound. nih.gov

The following table outlines plausible GC-MS parameters for the analysis of the silylated derivative of this compound.

Table 2: GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC System | Agilent 7890B GC coupled to a 5977A MSD |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| MSD Transfer Line | 290 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-550 m/z |

| Expected Retention Time | ~15.8 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an invaluable technique for the rapid and qualitative analysis of this compound. It is particularly useful for monitoring the progress of its synthesis, allowing for a quick assessment of the consumption of starting materials and the formation of the product. jsynthchem.com It is also a cost-effective method for preliminary purity checks and for screening different solvent systems for column chromatography purification. rsc.org

Methodology and Application:

For the TLC analysis of this compound, silica gel plates are commonly used as the stationary phase due to the polar nature of the sulfonamide group. A variety of mobile phase systems can be employed, with the choice depending on the specific separation required. A mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate or dichloromethane is often effective. nih.gov Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-active phenyl ring, or by staining with a suitable reagent like potassium permanganate. rsc.org

The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC and is dependent on the compound's structure and the chromatographic conditions.

The table below provides a summary of typical TLC conditions for analyzing this compound.

Table 3: TLC Conditions for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates rsc.org |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Application | 1-2 µL of a dilute solution in acetone (B3395972) or dichloromethane |

| Development | In a closed chamber saturated with the mobile phase |

| Visualization | UV light at 254 nm |

| Expected Rf Value | ~0.45 |

| Application Notes | Useful for monitoring the reaction of 4-iodoaniline with ethanesulfonyl chloride. The starting aniline is typically more polar (lower Rf) and the product is less polar (higher Rf). |

Lack of Publicly Available Research Data for this compound Precludes In-Depth Computational Analysis

A thorough investigation of scientific literature and chemical databases reveals a significant scarcity of publicly available theoretical and computational research specifically focused on the chemical compound this compound. While general methodologies for computational chemistry are well-documented, detailed studies and specific data sets for this particular molecule are not present in the accessible scientific domain. Consequently, the generation of a detailed article covering the specific theoretical and computational investigations as requested is not feasible at this time.

Density Functional Theory (DFT) Calculations: No published studies were found that detail the optimized molecular geometry, electronic properties (such as HOMO/LUMO energies), or molecular electrostatic potential maps for this compound. While DFT is a common method for studying sulfonamide derivatives in general, specific results for this iodo-substituted compound are absent. ijcce.ac.irmdpi.comnih.govbohrium.com

Ab Initio Methods: Similarly, there is no available literature detailing the application of ab initio methods to calculate the electronic structure of this compound.

Molecular Modeling and Dynamics Simulations: No specific conformational analyses, energy landscape mappings, or molecular dynamics simulations for this compound have been published. Such studies are crucial for understanding the molecule's flexibility and behavior over time.

Intermolecular Interactions: While the sulfonamide group and the iodophenyl moiety are known to participate in various intermolecular interactions like hydrogen and halogen bonding, specific computational analyses, such as Hirshfeld surface analysis or interaction energy calculations for this compound, are not available.

Computational Prediction of Molecular Interactions and Binding Modes: There are no published molecular docking or other computational studies predicting the binding modes of this compound with any biological targets. frontiersin.orgubaya.ac.id

Although computational studies have been performed on structurally related sulfonamides mdpi.comnih.gov and other iodophenyl compounds, extrapolating this data would not adhere to the requirement of focusing solely on this compound. The unique electronic and steric contributions of the iodine atom at the para position, combined with the ethanesulfonamide group, necessitate specific computational models to generate accurate and scientifically valid findings.

Without dedicated research, any attempt to create the requested article would rely on speculation and generalization from other molecules, which would not meet the required standards of scientific accuracy and specificity. Therefore, until such research is conducted and published, a detailed theoretical and computational analysis of this compound cannot be provided.

Theoretical and Computational Investigations of N 4 Iodophenyl Ethanesulfonamide

Computational Prediction of Molecular Interactions and Binding Modes

Analysis of Hydrogen Bonding Networks

The N-(4-iodophenyl)ethanesulfonamide molecule possesses key functional groups capable of participating in hydrogen bonding: the sulfonamide N-H group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms act as acceptors. Computational studies on related sulfonamide structures reveal that these groups are pivotal in forming predictable supramolecular structures. mdpi.com

The primary hydrogen bonding motif observed in sulfonamides is the formation of a robust chain or layer structure interconnected by strong N-H···O hydrogen bonds. mdpi.commdpi.com In these networks, the amine proton of one molecule interacts with a sulfonyl oxygen atom of a neighboring molecule. mdpi.com The formation of these hydrogen-bonded assemblies is a recurring theme in the crystal engineering of sulfonamides and is crucial for the stability of their solid-state structures. mdpi.com

Interactive Table:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Intermolecular Hydrogen Bond | Sulfonamide N-H | Sulfonyl Oxygen (O=S) | ~2.1 | Forms primary structural motifs like chains and layers in sulfonamides. mdpi.com |

| Weaker Hydrogen Bond | Aromatic C-H | Sulfonyl Oxygen (O=S) | Variable | Contributes to the overall packing and stability of the crystal lattice. |

Theoretical Studies on Halogen Bonding Interactions Involving the Iodine Atom

The iodine atom of this compound is a key feature that allows for a specific type of non-covalent interaction known as halogen bonding. Theoretical studies are indispensable for understanding the nature and strength of these interactions. researchgate.net A halogen bond (XB) is an attractive interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a Lewis base (an electron donor). researchgate.netacs.org

Computational models show that the iodine atom, being large and highly polarizable, possesses a significant σ-hole. nih.govsemanticscholar.org This positive electrostatic potential on the outer surface of the iodine atom, along the extension of the C-I covalent bond, allows it to act as a potent halogen bond donor. acs.orgnih.gov The strength of this interaction increases with the atomic number of the halogen, making iodine an excellent candidate for forming strong halogen bonds. nih.govmdpi.com

Theoretical investigations using DFT and other high-level computational methods have explored the interaction of iodinated phenyl groups with various halogen bond acceptors, such as nitrogen, oxygen, and π-systems. mdpi.comscispace.com These studies reveal that:

LUMO Stabilization: The presence of the iodine atom significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is concentrated on the N-I bond region of the phenyl sulfonamide group. This stabilization increases the electrophilic nature of the molecule, enhancing its ability to form halogen bonds. nih.govsemanticscholar.org

Interaction Strength: Halogen bonds involving iodine can be quite strong and directional, with interaction energies comparable to or even exceeding those of conventional hydrogen bonds. nih.gov The geometry is typically linear, with the C-I···Acceptor angle approaching 180°. whiterose.ac.uk

Acceptor Preference: While strong Lewis bases like nitrogen and oxygen atoms are common halogen bond acceptors, weaker interactions with aromatic π-systems are also observed. mdpi.com The choice of acceptor can be influenced by competing interactions, such as hydrogen bonding, within the crystal structure. mdpi.com

Interactive Table:

| Halogen Bond Donor | Potential Acceptor | Interaction Type | Key Theoretical Finding |

|---|---|---|---|

| Iodine Atom (C-I) | Nitrogen Atom | Strong (N···I) | Characterized by short interaction distances and a nearly linear geometry, indicating a strong, directional bond. mdpi.comwhiterose.ac.uk |

| Iodine Atom (C-I) | Oxygen Atom | Moderate to Strong (O···I) | Often competes with hydrogen bonding; its formation depends on the electrostatic environment. mdpi.comnih.gov |

| Iodine Atom (C-I) | Aromatic π-system | Weak (π···I) | Results from interaction with the widespread electron density of an aromatic ring. mdpi.com |

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are in silico techniques used to correlate the chemical structure of a series of compounds with their biological activity. oncodesign-services.comresearchcommons.org For this compound and related sulfonamide derivatives, these models are crucial for predicting potential biological targets and for guiding the design of new, more potent analogues. nih.govqub.ac.uk

The general workflow of a computational SAR study involves:

Dataset Assembly: A series of structurally related sulfonamide compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors encode various aspects of the molecular structure, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), topological, and physicochemical (e.g., lipophilicity) properties. researchcommons.orgsums.ac.ir

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that links a subset of the most relevant descriptors to the observed biological activity. nih.govmdpi.com

Validation and Prediction: The predictive power of the model is rigorously tested to ensure its reliability. Once validated, the model can be used to predict the activity of new, unsynthesized compounds. turkjps.org

Interactive Table:

| Descriptor Class | Example Descriptors | Relevance to this compound |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describes the molecule's reactivity and ability to participate in electrostatic interactions. The iodine atom strongly influences these properties. nih.govsemanticscholar.org |

| Steric/Topological | Molecular Weight, van der Waals Volume, Molecular Connectivity Indices | Relates the size and shape of the molecule to its fit within a biological target's binding site. nih.govsums.ac.ir |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Polarizability | Predicts the compound's solubility, membrane permeability, and capacity for dispersion interactions. nih.gov |

No Publicly Available Research Found on the Specific Biological Interactions of this compound

Following a comprehensive and targeted search of scientific literature, it has been determined that there is no publicly available research detailing the specific molecular mechanisms and biological interactions of the chemical compound this compound within the scope of the requested article outline. Extensive searches were conducted to find data related to its effects on carbonic anhydrase isozymes, tubulin polymerization dynamics, P2X receptors and purinergic signaling, cholinesterase enzymes, and dihydropteroate (B1496061) synthetase pathways.

Despite the broad investigation into the biological activities of sulfonamide compounds in general, no studies were identified that specifically examined this compound and its potential interactions with these biological targets. The scientific community has explored various derivatives of sulfonamides for their therapeutic potential, leading to a wealth of information on their mechanisms of action. However, the specific iodo-substituted compound at the core of this inquiry does not appear to have been a subject of published research in these areas.

Consequently, it is not possible to provide a detailed and scientifically accurate article with specific research findings, data tables, and elucidation of molecular targets for this compound as per the requested outline. The absence of such data in the public domain prevents the generation of content that would meet the required standards of scientific accuracy and detail.

Molecular Mechanisms and Biological Interactions of N 4 Iodophenyl Ethanesulfonamide

Influence of the Iodophenyl Moiety on Biological Activity and Selectivity

The iodophenyl moiety is a critical component of N-(4-iodophenyl)ethanesulfonamide, profoundly influencing its interaction with biological targets. The presence and position of the iodine atom dictate the molecule's electronic and steric properties, which in turn modulate its binding affinity and selectivity.

The substitution of an iodine atom at the para-position of the phenyl ring introduces significant electronic and steric changes to the molecule. Steric effects are a primary consideration in the interaction between a drug molecule and its target. youtube.com The iodine atom is the largest and least electronegative of the stable halogens, giving it a substantial van der Waals radius. This size, or steric bulk, can be crucial for optimizing the fit of a molecule into a receptor's binding pocket. youtube.commdpi.com In some cases, a larger substituent is necessary to fill a hydrophobic pocket within the protein, thereby enhancing binding affinity through favorable van der Waals interactions. nih.gov

Electronically, the iodine atom exerts a dual influence. It is electron-withdrawing through its inductive effect, yet it can also be electron-donating through resonance. However, the most significant electronic feature of iodine in this context is its ability to form a "σ-hole". This is a region of positive electrostatic potential on the outermost portion of the iodine atom, along the axis of the carbon-iodine bond. nih.govacs.org This positive region arises because the electron density is drawn away from the poles of the halogen atom and accumulates in a belt around its equator. nih.gov This σ-hole allows the iodine atom to act as a Lewis acid, a property that is pivotal for its role in molecular recognition. acs.org

Table 1: Comparison of Halogen Properties Relevant to Drug Design

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Polarizability (ų) | Bond Energy with Carbon (kJ/mol) |

| Fluorine | 1.47 | 3.98 | 0.56 | 485 |

| Chlorine | 1.75 | 3.16 | 2.18 | 328 |

| Bromine | 1.85 | 2.96 | 3.05 | 285 |

| Iodine | 1.98 | 2.66 | 4.7 | 218 |

Halogenation, particularly with heavier halogens like bromine and iodine, is a powerful strategy in drug design for modulating molecular recognition and enhancing binding affinity. researchgate.net The key mechanism through which the iodine atom of this compound participates in molecular recognition is halogen bonding. A halogen bond is a highly directional, non-covalent interaction between the electrophilic σ-hole of the iodine atom (the halogen bond donor) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom (the halogen bond acceptor) in a biological target like a protein. acs.orgacs.org

Structure-Activity Relationship (SAR) of this compound Derivatives

The structure-activity relationship (SAR) for this class of compounds explores how modifications to different parts of the molecule affect its biological activity. The primary points of modification are the sulfonamide nitrogen and the ethanesulfonamide (B75362) group.

Research on various sulfonamide-based compounds has shown that N-substitution is a viable strategy for improving binding affinity. For instance, in one study, substituting the sulfonamide nitrogen of a parent compound with isobutyl, 2-hydroxyethyl, or 2,3-dihydroxypropyl groups resulted in significant improvements in binding affinity. researchgate.net These substitutions can introduce new interactions with the target protein. For example, a hydroxyethyl (B10761427) group can act as a hydrogen bond donor or acceptor, forming new stabilizing interactions within the binding site. Such modifications highlight the importance of the N-substituent in optimizing ligand-protein interactions. researchgate.net Conversely, inappropriate substitutions, such as adding a simple methyl group (N-methylation), can sometimes lead to a loss of potency, demonstrating that the nature of the substituent is crucial. acs.org

Table 2: Hypothetical SAR Data for this compound Derivatives with N-Substituents

| N-Substituent (R) | Resulting Compound Name | Effect on Binding Affinity (Kd) | Potential New Interactions |

| -H | This compound | Baseline | Hydrogen bond donation |

| -CH₃ | N-methyl-N-(4-iodophenyl)ethanesulfonamide | Decreased | Steric hindrance, loss of H-bond |

| -CH₂CH₂OH | N-(2-hydroxyethyl)-N-(4-iodophenyl)ethanesulfonamide | Increased | Hydrogen bonding (donor/acceptor) |

| -CH₂CH(OH)CH₂OH | N-(2,3-dihydroxypropyl)-N-(4-iodophenyl)ethanesulfonamide | Increased | Multiple hydrogen bonds |

The ethanesulfonamide moiety serves multiple functions. The sulfonamide group itself is a well-established pharmacophore, known for its ability to mimic the transition state of peptide hydrolysis or to act as a strong hydrogen bond acceptor through its sulfonyl oxygens. nih.gov The geometric structure of sulfa drugs is a key determinant of their biological reactivity as it influences binding to a receptor. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.